2-Bromo-4-ethylpyrimidine
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Overview
Description
2-Bromo-4-ethylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the second position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylpyrimidine typically involves the bromination of 4-ethylpyrimidine. One common method is the direct bromination using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrimidines with various functional groups.
- Carboxylic acids or alkyl derivatives depending on the oxidation or reduction conditions.
Scientific Research Applications
2-Bromo-4-ethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
2-Bromo-4-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-4-ethylpyrimidine: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: 2-Bromo-4-ethylpyrimidine is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and potential applications that are distinct from its analogs. The bromine atom makes it a versatile intermediate for further functionalization, while the ethyl group can influence its physical and chemical properties.
Properties
IUPAC Name |
2-bromo-4-ethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIYFRDYZABHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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